N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide

Description

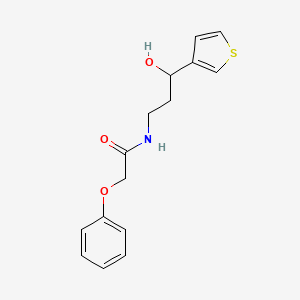

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a thiophene heterocycle, a phenoxyacetamide backbone, and a hydroxypropyl side chain.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(12-7-9-20-11-12)6-8-16-15(18)10-19-13-4-2-1-3-5-13/h1-5,7,9,11,14,17H,6,8,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHJTGJUZDQXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide typically involves the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with 2-phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in an appropriate solvent.

Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Possible applications in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with active sites, while the thiophene and phenoxy groups can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Hydrogen Bonding: The hydroxypropyl chain offers a unique hydrogen-bonding site absent in analogs like 3-chloro-N-phenyl-phthalimide, enabling novel interactions in catalysis or pharmacology .

- Thermal Stability : Rigid analogs (e.g., phthalimides) exhibit higher thermal stability, whereas the target compound’s flexibility may limit high-temperature applications but enhance bioavailability .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide is a compound that has gained attention in the scientific community due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring , a phenoxyacetamide group , and a hydroxypropyl chain . These structural components contribute to its unique chemical properties, which are crucial for its biological activity.

This compound interacts with specific molecular targets, such as enzymes and receptors. The hydroxy group and thiophene moiety enhance its binding affinity, which modulates the activity of these targets leading to various biological effects. The exact pathways may vary depending on the application context.

1. Enzyme Inhibition

Research indicates that this compound can act as a biochemical probe for studying enzyme activities. Specifically, it has been explored for its potential as an α-glucosidase inhibitor , which is relevant in managing type 2 diabetes. For instance, related compounds based on the phenoxyacetamide framework have demonstrated significant inhibitory potency against α-glucosidase, with some derivatives showing IC₅₀ values in the low micromolar range .

2. Anti-Cancer Properties

This compound has been investigated for its anti-cancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models, suggesting that this compound may also possess similar therapeutic potentials .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been noted, making it a candidate for further research into treatments for inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity | IC₅₀ Value |

|---|---|---|---|

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide | Structure | α-glucosidase inhibitor | 2.11 μM (for derivative) |

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide | - | Potential anti-cancer activity | Not specified |

This table illustrates that while there are structural similarities among these compounds, their biological activities can differ significantly.

Case Study 1: Inhibition of α-glucosidase

A recent study synthesized various analogs based on the phenoxyacetamide framework. Among these, one derivative exhibited an IC₅₀ of 2.11 μM against α-glucosidase, significantly outperforming established inhibitors like Acarbose (IC₅₀ = 327 μM) . This finding highlights the potential of this compound as a more effective therapeutic agent for diabetes management.

Case Study 2: Anti-Cancer Activity

In another investigation, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in mammalian models. Results showed promising efficacy in reducing tumor size and proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.